Cas no 16820-54-5 ((4-methoxynaphthalen-1-yl)methanol)

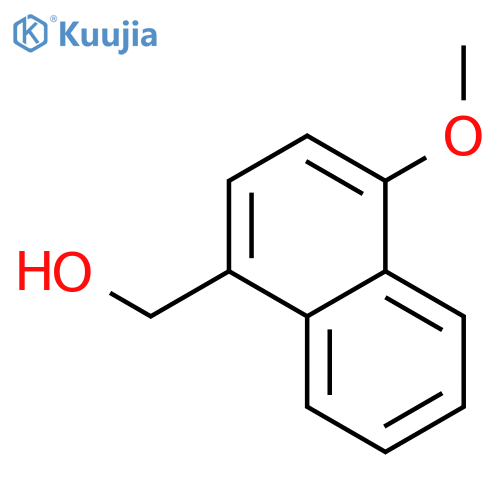

16820-54-5 structure

商品名:(4-methoxynaphthalen-1-yl)methanol

(4-methoxynaphthalen-1-yl)methanol 化学的及び物理的性質

名前と識別子

-

- 4-Methoxy-1-naphthalenemethanol

- (4-methoxynaphthalen-1-yl)methanol

- NULL

- RARECHEM AL BD 0093

- 1-hydroxymethyl-4-methoxy-naphthalene

- 1-Hydroxymethyl-4-methoxy-naphthalin

- 4-Methoxy-1-hydroxymethyl-naphthalin

- 1-(Hydroxymethyl)-4-methoxynaphthalene

- 4-Methoxy-1-naphtylmethanol

- 1-(4-Methoxy-naphthalen-1-yl)-ethanol

- 1-Naphthalenemethanol, 4-methoxy-

- (4-methoxy-1-naphthyl)methanol

- 4-Methoxy-1-naphthylmethanol

- 4-Methoxynaphthalene-1-methanol

- (4-methoxy-1-naphthalenyl)methanol

- M2086

- A811029

- 16820-54-5

- DA-21163

- CS-0118730

- F1911-3819

- AKOS000336961

- 4-Methoxy-1-naphthalenemethanol, 97%

- SCHEMBL2608801

- DTXSID40358496

- Z57481182

- VBXSDYNXURBEQH-UHFFFAOYSA-N

- J-010436

- W17431

- EN300-126712

- MFCD04089264

- AS-61355

- AH-487/41949645

-

- MDL: MFCD04089264

- インチ: 1S/C12H12O2/c1-14-12-7-6-9(8-13)10-4-2-3-5-11(10)12/h2-7,13H,8H2,1H3

- InChIKey: VBXSDYNXURBEQH-UHFFFAOYSA-N

- ほほえんだ: O(C([H])([H])[H])C1=C([H])C([H])=C(C([H])([H])O[H])C2=C([H])C([H])=C([H])C([H])=C21

計算された属性

- せいみつぶんしりょう: 188.08400

- どういたいしつりょう: 188.083729621g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 181

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 29.5

じっけんとくせい

- 密度みつど: 1.166

- ゆうかいてん: 75.0 to 80.0 deg-C

- ふってん: 77-81 °C

- フラッシュポイント: 173°C

- 屈折率: 1.627

- PSA: 29.46000

- LogP: 2.34070

(4-methoxynaphthalen-1-yl)methanol セキュリティ情報

-

記号:

- ヒント:あぶない

- シグナルワード:Danger

- 危害声明: H318

- 警告文: P280-P305 + P351 + P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 41

- セキュリティの説明: 26-39

-

危険物標識:

(4-methoxynaphthalen-1-yl)methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Key Organics Ltd | AS-61355-1G |

(4-methoxynaphthalen-1-yl)methanol |

16820-54-5 | >95% | 1g |

£146.00 | 2025-02-08 | |

| Enamine | EN300-126712-0.25g |

(4-methoxynaphthalen-1-yl)methanol |

16820-54-5 | 95.0% | 0.25g |

$44.0 | 2025-03-21 | |

| Enamine | EN300-126712-0.1g |

(4-methoxynaphthalen-1-yl)methanol |

16820-54-5 | 95.0% | 0.1g |

$30.0 | 2025-03-21 | |

| Enamine | EN300-126712-5.0g |

(4-methoxynaphthalen-1-yl)methanol |

16820-54-5 | 95.0% | 5.0g |

$287.0 | 2025-03-21 | |

| Enamine | EN300-126712-10.0g |

(4-methoxynaphthalen-1-yl)methanol |

16820-54-5 | 95.0% | 10.0g |

$504.0 | 2025-03-21 | |

| Chemenu | CM240309-5g |

(4-Methoxynaphthalen-1-yl)methanol |

16820-54-5 | 97% | 5g |

$201 | 2023-01-07 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | M2086-5g |

(4-methoxynaphthalen-1-yl)methanol |

16820-54-5 | 96.0%(GC) | 5g |

¥1650.0 | 2022-06-10 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | M2086-1g |

(4-methoxynaphthalen-1-yl)methanol |

16820-54-5 | 96.0%(GC) | 1g |

¥490.0 | 2022-06-10 | |

| abcr | AB261710-1 g |

4-Methoxy-1-naphthalenemethanol; . |

16820-54-5 | 1g |

€90.10 | 2023-04-27 | ||

| eNovation Chemicals LLC | Y1226261-25g |

(4-Methoxynaphthalen-1-yl)methanol |

16820-54-5 | 95% | 25g |

$950 | 2024-06-03 |

(4-methoxynaphthalen-1-yl)methanol 関連文献

-

1. The synthesis of some 4-hydroxy- and 4-methoxy-naphthylalaninesA. J. Ablewhite,K. R. H. Wooldridge J. Chem. Soc. C 1967 2488

16820-54-5 ((4-methoxynaphthalen-1-yl)methanol) 関連製品

- 60201-22-1(6-Methoxynaphthalene-2-methanol)

- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)

- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)

- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)

- 947320-08-3(Methyl 4-isopropylpicolinate)

- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)

- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)

- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)

- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)

- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:16820-54-5)(4-methoxynaphthalen-1-yl)methanol

清らかである:99%

はかる:25g

価格 ($):542.0